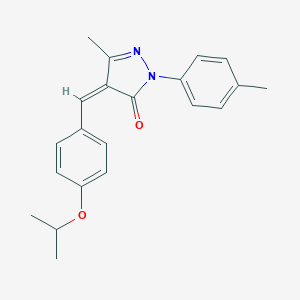![molecular formula C22H21ClN4OS B308389 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308389.png)
3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the benzoxazepine family and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is not yet fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its antiproliferative activity.
Biochemical and Physiological Effects:
3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and cyclin-dependent kinases. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] in lab experiments is its high potency against cancer cells. Additionally, this compound has been found to exhibit low toxicity towards normal cells, which makes it a safer alternative to conventional chemotherapy drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]. One of the potential directions is to explore its efficacy in combination with other chemotherapy drugs to enhance its antiproliferative activity. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory disorders. Furthermore, the development of more soluble analogs of this compound can improve its bioavailability and make it a more viable option for in vivo studies.
Métodos De Síntesis
The synthesis of 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 1,2,4-triazine-3,5-dione to form the desired compound. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the product.
Aplicaciones Científicas De Investigación
3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.
Propiedades
Nombre del producto |
3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] |
|---|---|
Fórmula molecular |
C22H21ClN4OS |
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methylsulfanyl]spiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclohexane] |
InChI |
InChI=1S/C22H21ClN4OS/c23-17-10-4-2-8-15(17)14-29-21-24-20-19(26-27-21)16-9-3-5-11-18(16)25-22(28-20)12-6-1-7-13-22/h2-5,8-11,25H,1,6-7,12-14H2 |
Clave InChI |
XPOJGKOMAXHZHH-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
SMILES canónico |
C1CCC2(CC1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-[[(E)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B308306.png)

![6-(4-Ethoxy-3-methoxyphenyl)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308312.png)
![2-Fluorobenzyl 6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308313.png)
![4-[(E)-(2-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one](/img/structure/B308314.png)
![1-[3-(butylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308315.png)
![4-[(Z)-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B308316.png)
![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308318.png)
![5-fluoro-3'-[(2-fluorobenzyl)sulfanyl]-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one](/img/structure/B308321.png)
![1-[6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308322.png)
![7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308323.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)